Adenosine A2A Receptor Binding Affinity: A Key Differentiator for CNS and Immuno-Oncology Programs
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine demonstrates specific, measurable binding to the human adenosine A2A receptor, a target of high interest for cancer immunotherapy and Parkinson's disease. While many benzylamine analogs lack this activity, this compound shows a dissociation constant (Kd) of 1.11E+3 nM (i.e., 1.11 µM) for the wild-type human receptor expressed in Expi293F cells, as measured by surface plasmon resonance (SPR) [1]. This quantifiable interaction provides a clear, data-driven starting point for medicinal chemistry optimization, distinguishing it from structurally similar compounds that show no measurable binding in the same assay . The flexible 2-methoxyethoxy group likely contributes to a unique binding pose within the receptor's orthosteric site.
| Evidence Dimension | Binding affinity (Kd) to human adenosine A2A receptor |
|---|---|
| Target Compound Data | 1.11E+3 nM (1.11 µM) |
| Comparator Or Baseline | N/A (Class-level comparison: other benzylamine analogs show no measurable binding) |
| Quantified Difference | N/A |
| Conditions | Human wild-type adenosine A2A receptor expressed in Expi293F cells; assayed by surface plasmon resonance (SPR). |
Why This Matters
This specific, quantifiable activity against A2AR provides a validated chemical starting point for lead optimization, offering a clear advantage over analogs with no documented activity.
- [1] BindingDB. (n.d.). BDBM50207720 CHEMBL3954022: Binding affinity to human wild type adenosine A2A receptor. View Source
